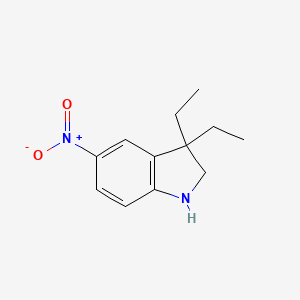
3,3-Diethyl-5-nitro-2,3-dihydro-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Diethyl-5-nitro-2,3-dihydro-1H-indole is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Diethyl-5-nitro-2,3-dihydro-1H-indole typically involves the nitration of 3,3-Diethyl-2,3-dihydro-1H-indole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 3,3-Diethyl-5-nitro-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2-position.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated indole derivatives.
Aplicaciones Científicas De Investigación
3,3-Diethyl-5-nitro-2,3-dihydro-1H-indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives with potential pharmacological activities.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new therapeutic agents for treating various diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3,3-Diethyl-5-nitro-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole ring can also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .
Comparación Con Compuestos Similares
- 3,3-Dimethyl-5-nitro-2,3-dihydro-1H-indole
- 3,3-Diethyl-2,3-dihydro-1H-indole
- 5-Nitroindole
Comparison: 3,3-Diethyl-5-nitro-2,3-dihydro-1H-indole is unique due to the presence of both diethyl and nitro groups, which confer distinct chemical and biological properties. Compared to 3,3-Dimethyl-5-nitro-2,3-dihydro-1H-indole, the diethyl groups provide increased steric hindrance, potentially affecting its reactivity and interaction with biological targets. The nitro group enhances its electron-withdrawing capability, influencing its chemical stability and reactivity .
Actividad Biológica
3,3-Diethyl-5-nitro-2,3-dihydro-1H-indole is an indole derivative notable for its diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential applications in treating various diseases and its unique chemical properties.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₅N₃O₂, with a molecular weight of 220.27 g/mol. Its structure features a nitro group at the 5-position of the indole ring and two ethyl groups attached to the nitrogen at the 3-position. This configuration contributes to its unique reactivity and biological profile.
The biological activity of this compound is primarily attributed to the presence of the nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates can interact with cellular macromolecules, leading to various biological effects such as modulation of enzyme activity and receptor interactions. The indole framework allows for electrophilic aromatic substitution reactions, facilitating further modifications that enhance biological activity.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
1. Antimicrobial Activity
- Studies have demonstrated that this compound possesses significant antimicrobial properties against various bacterial strains. The mechanism involves disruption of bacterial cell membranes and interference with metabolic processes.
2. Anti-inflammatory Effects
- The compound has shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
3. Anticancer Properties
- Preliminary investigations suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest in certain cancer cell lines.
Research Findings and Case Studies
Several studies have investigated the biological activities of indole derivatives, including this compound:
Synthesis and Modifications
The synthesis of this compound typically involves multi-step chemical reactions that allow for the introduction of various substituents to enhance its biological activity or modify its physical properties. Common synthetic routes include:
- Starting Materials : Indole derivatives are often used as starting materials.
- Functional Group Modifications : The nitro group can be reduced to amine derivatives which may exhibit enhanced biological activity.
- Substitution Reactions : Electrophilic substitution on the indole ring can introduce additional functional groups that further modulate biological effects.
Propiedades
Fórmula molecular |
C12H16N2O2 |
|---|---|
Peso molecular |
220.27 g/mol |
Nombre IUPAC |
3,3-diethyl-5-nitro-1,2-dihydroindole |
InChI |
InChI=1S/C12H16N2O2/c1-3-12(4-2)8-13-11-6-5-9(14(15)16)7-10(11)12/h5-7,13H,3-4,8H2,1-2H3 |
Clave InChI |
OQCKOLVQPIJISM-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CNC2=C1C=C(C=C2)[N+](=O)[O-])CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















